![molecular formula C20H23N5O2 B2919589 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide CAS No. 1797844-17-7](/img/structure/B2919589.png)
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide
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Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
PET Imaging of Microglia
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide has been investigated for its potential in PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This compound, known as [11C]CPPC, is a PET radiotracer specific for CSF1R, a microglia-specific marker. It offers a noninvasive tool for imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. Such imaging is crucial for understanding the role of neuroinflammation in neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, and could aid in the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Antagonists of Muscarinic Receptors
Research into N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide derivatives has led to the synthesis of compounds with activity as antagonists of the M3 muscarinic receptor. These compounds have been evaluated for their potential in treating disorders related to the muscarinic receptor, showing that specific derivatives may warrant further investigation due to their potent activity (Broadley et al., 2011).
Synthesis and Biological Activity
The compound has also served as a precursor in the synthesis of novel N-arylpyrazole-containing enaminones, which have been further reacted to produce substituted pyridine derivatives and other compounds with antitumor and antimicrobial activities. This underscores the versatility of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide as a building block in medicinal chemistry, contributing to the development of new therapeutic agents (Riyadh, 2011).
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15(27-17-5-3-2-4-6-17)20(26)24-14-16-7-11-25(12-8-16)19-18(13-21)22-9-10-23-19/h2-6,9-10,15-16H,7-8,11-12,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMZURAMRCETHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide |
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